molecular formula C22H27N3O5S2 B2678585 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252928-28-1

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2678585
CAS No.: 1252928-28-1
M. Wt: 477.59
InChI Key: IUOKCLXRPDFKQP-UHFFFAOYSA-N
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Description

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibition

A significant application of thieno[3,2-d]pyrimidine derivatives, similar to the compound , lies in their potent dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making these compounds valuable for cancer research. For instance, one study introduced a classical antifolate, which demonstrated excellent inhibitory activity against human DHFR, showcasing potential as antitumor agents due to their ability to interfere with folate metabolism in cancer cells (Gangjee et al., 2007).

Structural Analysis and Molecular Interaction

Research on 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide and related molecules also includes detailed structural analyses, which provide insights into their interaction mechanisms, crystalline forms, and molecular conformations. For example, studies on the crystal structures of similar thieno[3,2-d]pyrimidine derivatives offer an understanding of their folded conformations and intramolecular hydrogen bonding, which could influence their biological activity (Subasri et al., 2016).

Antitumor Activity

Another area of application involves the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for their antitumor activity. These compounds have been investigated across various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The structure-activity relationship (SAR) studies aim to identify modifications that enhance antitumor efficacy, with some derivatives showing comparable activity to established chemotherapy agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Antiviral Activity

These compounds are not only limited to cancer research but have also been explored for their antimicrobial and antiviral activities. The ability to inhibit microbial growth or viral replication makes these molecules candidates for new therapeutic agents against infectious diseases. Quantum chemical insights into their molecular structures, alongside in-silico docking studies, can reveal their potential mechanisms of action against specific pathogens or viruses (Mary et al., 2020).

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-13(2)6-8-25-21(27)20-15(7-9-31-20)24-22(25)32-12-18(26)23-14-10-16(28-3)19(30-5)17(11-14)29-4/h7,9-11,13H,6,8,12H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKCLXRPDFKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.